molecular formula C13H11NO B14358866 7-Amino-9H-fluoren-4-ol CAS No. 91718-31-9

7-Amino-9H-fluoren-4-ol

Cat. No.: B14358866
CAS No.: 91718-31-9
M. Wt: 197.23 g/mol
InChI Key: OUPLPICEGKCWTF-UHFFFAOYSA-N
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Description

7-Amino-9H-fluoren-4-ol is an organic compound with the molecular formula C13H11NO It is a derivative of fluorene, characterized by the presence of an amino group at the 7th position and a hydroxyl group at the 4th position on the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-9H-fluoren-4-ol typically involves the functionalization of fluorene derivatives. One common method includes the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides in the presence of boron trifluoride etherate (BF3·Et2O) as a catalyst. This reaction proceeds under mild conditions, usually at room temperature, and yields highly functionalized products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Amino-9H-fluoren-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

7-Amino-9H-fluoren-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-9H-fluoren-4-ol is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-9H-fluoren-4-ol is unique due to the presence of both amino and hydroxyl groups on the fluorene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

91718-31-9

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

7-amino-9H-fluoren-4-ol

InChI

InChI=1S/C13H11NO/c14-10-4-5-11-9(7-10)6-8-2-1-3-12(15)13(8)11/h1-5,7,15H,6,14H2

InChI Key

OUPLPICEGKCWTF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C1C=C(C=C3)N)C(=CC=C2)O

Origin of Product

United States

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